Cas no 1213467-90-3 ((S)-2-(1-Aminoethyl)benzonitrile)
(S)-2-(1-Aminoethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- (S)-2-(1-aminoethyl)benzonitrile
- 2-((1S)-1-Amino-ethyl)-benzonitrile
- 2-[(1S)-1-aminoethyl]benzonitrile
- SB31813
- (S)-2-(1-Aminoethyl)benzonitrile
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- MDL: MFCD09829224
- Inchi: 1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1
- InChI Key: LGMNBLFPWQROHD-ZETCQYMHSA-N
- SMILES: N([H])([H])[C@@]([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1C#N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 168
- XLogP3: 0.9
- Topological Polar Surface Area: 49.8
(S)-2-(1-Aminoethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-1g |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-5g |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-500mg |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-100mg |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 100mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-1g |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 1g |
¥8726.45 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-5g |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 5g |
¥34958.27 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-500mg |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 500mg |
¥4800.42 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1566-100mg |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 96% | 100mg |
¥2841.78 | 2025-01-21 | |
| eNovation Chemicals LLC | Y1000367-5g |
(S)-2-(1-aminoethyl)benzonitrile |
1213467-90-3 | 95% | 5g |
$2800 | 2024-08-02 | |
| eNovation Chemicals LLC | D585402-1g |
2-((1S)-1-Amino-ethyl)-benzonitrile |
1213467-90-3 | 97% | 1g |
$1380 | 2024-08-03 |
(S)-2-(1-Aminoethyl)benzonitrile Suppliers
(S)-2-(1-Aminoethyl)benzonitrile Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on (S)-2-(1-Aminoethyl)benzonitrile
Introduction to (S)-2-(1-Aminoethyl)benzonitrile (CAS No. 1213467-90-3)
(S)-2-(1-Aminoethyl)benzonitrile, with the chemical identifier CAS No. 1213467-90-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzonitrile moiety, combined with the chiral aminoethyl group, makes it a versatile building block for synthesizing complex molecules that exhibit specific biological activities.
The synthesis of (S)-2-(1-Aminoethyl)benzonitrile involves meticulous stereocontrol to ensure the retention of the (S)-configuration, which is crucial for its biological efficacy. Advanced synthetic methodologies, including asymmetric hydrogenation and chiral auxiliary-assisted reactions, have been employed to achieve high enantiomeric purity. These techniques not only highlight the progress in synthetic chemistry but also underscore the importance of precision in molecular construction for therapeutic applications.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved pharmacological profiles. (S)-2-(1-Aminoethyl)benzonitrile has emerged as a key intermediate in the synthesis of small-molecule drugs targeting various diseases. Its structural features make it an attractive candidate for further derivatization, leading to compounds with enhanced binding affinity and reduced toxicity.
One of the most compelling aspects of (S)-2-(1-Aminoethyl)benzonitrile is its potential in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is associated with several diseases, including cancer. By leveraging the benzonitrile scaffold, researchers have designed molecules that can selectively inhibit specific kinases, thereby disrupting aberrant signaling pathways. Preliminary studies have shown promising results in vitro, indicating that derivatives of this compound may exhibit potent antitumor activity.
The chiral center in (S)-2-(1-Aminoethyl)benzonitrile also opens up avenues for exploring enantioselective drug design. Enantiomers, despite having identical chemical properties, can exhibit vastly different biological activities due to their interaction with chiral targets in the body. This phenomenon has led to the development of enantiomerically pure drugs that offer improved therapeutic outcomes with fewer side effects. The synthesis and characterization of such compounds require sophisticated analytical techniques, including X-ray crystallography and NMR spectroscopy, to confirm their stereochemical integrity.
Recent advancements in computational chemistry have further accelerated the discovery process for novel drug candidates like (S)-2-(1-Aminoethyl)benzonitrile. Molecular modeling and virtual screening techniques allow researchers to predict the binding modes of these compounds with target proteins, thereby guiding the design of more effective derivatives. These computational approaches complement traditional experimental methods and have significantly reduced the time and cost associated with drug development.
The pharmaceutical industry has also shown interest in exploring (S)-2-(1-Aminoethyl)benzonitrile as a precursor for biopharmaceuticals. Its structural motif is compatible with various functional groups that can be introduced through post-synthetic modifications. This flexibility makes it an ideal candidate for generating libraries of compounds for high-throughput screening (HTS). HTS campaigns have been instrumental in identifying lead compounds for further optimization, streamlining the drug discovery pipeline.
In conclusion, (S)-2-(1-Aminoethyl)benzonitrile (CAS No. 1213467-90-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic accessibility make it a valuable tool for developing novel therapeutic agents. The ongoing research in this area underscores the importance of interdisciplinary collaboration between synthetic chemists, biologists, and computational scientists to harness its full potential.
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